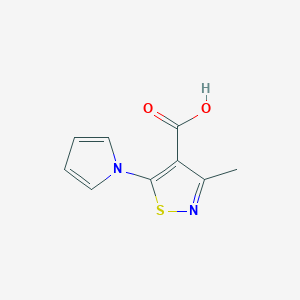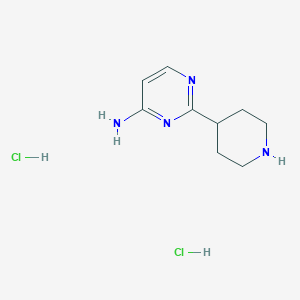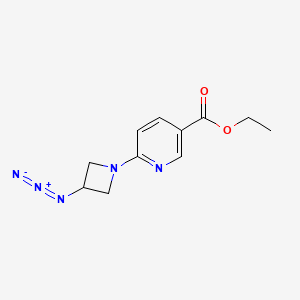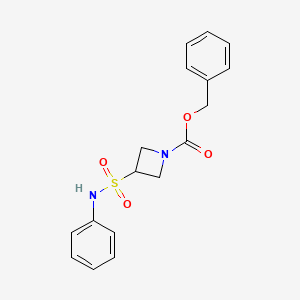![molecular formula C6H13ClN6O2 B6617923 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride CAS No. 1803603-47-5](/img/structure/B6617923.png)
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride, also known as 2-AET or 2-AET-HCl, is a small molecule drug that has been used in scientific research for a variety of purposes. It is a derivative of the amino acid glutamate, and its unique properties make it an attractive candidate for a variety of drug discovery applications.
Aplicaciones Científicas De Investigación
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and cell-based assays. It has been used to investigate the effects of glutamate on the brain, to study the effects of drugs on the nervous system, and to study the effects of drugs on cancer cells. Additionally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been used to study the effects of drugs on the cardiovascular system, to study the effects of drugs on the immune system, and to study the effects of drugs on the metabolism.
Mecanismo De Acción
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Activation of this receptor is associated with a variety of physiological effects, including increased neuronal excitability, increased synaptic plasticity, and increased nerve conduction. Additionally, activation of the NMDA receptor is associated with increased neuronal activity, which can lead to increased learning and memory formation.
Biochemical and Physiological Effects
The activation of the NMDA receptor by 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been associated with a variety of biochemical and physiological effects. These effects include increased neuronal excitability, increased synaptic plasticity, increased nerve conduction, increased neuronal activity, increased learning, and increased memory formation. Additionally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which can lead to changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule, which allows it to easily cross the blood-brain barrier, making it a useful tool for studying the effects of drugs on the brain. However, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has a relatively short half-life, which can limit its use in long-term experiments. Additionally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has a relatively low affinity for the NMDA receptor, which can limit its effectiveness in some applications.
Direcciones Futuras
The use of 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the development of more potent derivatives of 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl that have a higher affinity for the NMDA receptor. Additionally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl could be used to study the effects of drugs on other types of glutamate receptors, such as the AMPA receptor. Finally, 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl could be used in combination with other drugs to study the effects of drug combinations on the brain.
Métodos De Síntesis
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl is synthesized through the reaction of two molecules: 2-aminoethoxyacetamide (2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride) and hydrochloric acid (HCl). The reaction is catalyzed by a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and the resulting product is a crystalline solid. The reaction is typically conducted in aqueous solution at room temperature, and the yield is typically high.
Propiedades
IUPAC Name |
2-(2-aminoethoxy)-N-(2H-tetrazol-5-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2.ClH/c7-1-2-14-4-6(13)8-3-5-9-11-12-10-5;/h1-4,7H2,(H,8,13)(H,9,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKNWBDEGDRZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)NCC1=NNN=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)






![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)

![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)


![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)
